molecular formula C15H19N3O3S2 B6575866 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide CAS No. 1171534-59-0

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide

Cat. No.: B6575866
CAS No.: 1171534-59-0
M. Wt: 353.5 g/mol
InChI Key: BGSGFCHPZHYAAN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-methanesulfonylphenylamino group and at position 4 with an acetamide moiety bearing an isopropyl group. The methanesulfonyl (mesyl) group enhances polarity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-10(2)16-14(19)8-12-9-22-15(18-12)17-11-4-6-13(7-5-11)23(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSGFCHPZHYAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₉N₃O₃S₂
  • Molecular Weight : 353.5 g/mol
  • CAS Number : 1171534-59-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Studies have demonstrated that derivatives of thiazole compounds, including the target compound, show significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound has shown inhibitory effects on the growth of breast cancer cells, with some derivatives exhibiting higher activity than standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This is facilitated by the compound's ability to interact with key proteins involved in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the methanesulfonyl group enhances solubility and reactivity, which are crucial for its interaction with biological targets.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamideContains thiazole and methanesulfonamide groupsSimilar reactivity but different substituents affecting biological activity
(4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamineLacks benzothiazole ringFocused on amine functionality rather than acetamide
2-methoxyphenyl isocyanateUsed in organic synthesisDifferent functional group leading to distinct reactivity patterns

In Vitro Studies

Several in vitro studies have been conducted to evaluate the cytotoxic effects of this compound:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays. Results indicated significant cytotoxicity with half-maximal effective concentration (EC50) values ranging from 0.13 to 3.8 μM for different derivatives .
  • Apoptosis Induction : Flow cytometry analysis revealed that treated cancer cells exhibited increased annexin V positivity, indicating early apoptosis. Additionally, caspase activation assays confirmed the involvement of apoptotic pathways in mediating cell death .

In Vivo Studies

While most research has focused on in vitro evaluations, preliminary in vivo studies suggest potential efficacy in animal models of cancer. These studies are crucial for understanding the pharmacokinetics and therapeutic window of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Pharmacological Target Reference
Target Compound 1,3-thiazole 4-methanesulfonylphenylamino, N-isopropylacetamide Unknown (inferred: β-adrenergic or kinase targets) N/A
Mirabegron 1,3-thiazole 4-(2-hydroxy-2-phenylethylamino)ethylphenyl, acetamide β3-adrenoceptor agonist (overactive bladder treatment)
BAY 57-1293 1,3-thiazole 4-methyl-5-sulfamoyl, N-methylpyridinylphenyl Herpes virus helicase-primase inhibitor
BILS 22 BS 1,3-thiazole 4-(2-amino-1,3-thiazol-4-yl)phenyl, benzyl Undisclosed (antiviral or receptor antagonist)
STK696728 1,2,4-triazole 4-propan-2-ylphenyl, 5-(4-methoxyphenyl) Unknown (structural similarity to kinase inhibitors)

Pharmacological and Physicochemical Properties

Property Target Compound Mirabegron BAY 57-1293
Molecular Weight ~380 g/mol (estimated) 396.5 g/mol 465.0 g/mol
LogP ~2.5 (predicted, mesyl group reduces lipophilicity) 2.8 3.1
Solubility Moderate (mesyl enhances aqueous solubility) High (hydroxy group aids solubility) Low (bulky substituents)
Target Selectivity Unknown (structural analogs suggest β3-adrenoceptor or kinase affinity) β3 > β1/β2 (>100-fold selectivity) HSV helicase-primase (IC50 = 0.02 µM)

Clinical and Preclinical Data

  • Mirabegron: FDA-approved for overactive bladder; enhances bladder relaxation via β3-adrenoceptor activation (EC50 = 22 nM) .
  • BAY 57-1293 : Phase II clinical trials for herpes simplex virus; reduces viral load by 99% in murine models .

Structure-Activity Relationships (SAR)

  • Thiazole Core: Critical for binding to β-adrenoceptors (mirabegron) or viral enzymes (BAY 57-1293) .
  • Sulfonyl Groups : Methanesulfonyl in the target compound may enhance metabolic stability vs. mirabegron’s hydroxyl group, which undergoes glucuronidation .

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